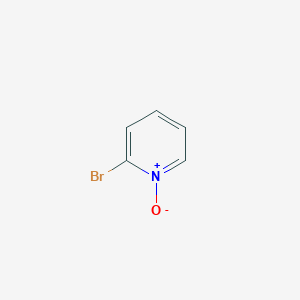![molecular formula C15H14O4 B086782 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 14729-11-4](/img/structure/B86782.png)
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one, also known as HDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDB is a naturally occurring compound that is found in certain plant species, including the genus Hypericum.
Aplicaciones Científicas De Investigación
Protein-Tyrosine Kinase Inhibitors
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one derivatives have been evaluated for their potential as protein-tyrosine kinase (PTK) inhibitors. Compounds synthesized from this chemical structure showed effectiveness in inhibiting ErbB1 and ErbB2, which are significant for their roles in cell signaling and cancer progression (Li et al., 2017).
Antioxidant Activity and Lipid Peroxidation Inhibition
Some derivatives of 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one have been synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds have shown significant potential in these areas, indicating their relevance in the study of oxidative stress and related disorders (Neochoritis et al., 2010).
Antiproliferative Activity Against Cancer Cells
Research has demonstrated that certain derivatives of this compound exhibit antiproliferative activity against breast cancer cells. The mechanism involves the disruption of the cell cycle and induction of apoptosis, highlighting its potential in cancer therapy (Saniger et al., 2003).
Herbicidal Activity
Some 5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one derivatives have been found to possess herbicidal properties. These compounds have shown effectiveness against certain weeds, suggesting their potential use in agricultural applications (Fu et al., 2017).
Antimicrobial Properties
Synthesis of certain derivatives has shown good antimicrobial activity. This suggests the potential of these compounds in the development of new antimicrobial agents, which is significant in the context of increasing antibiotic resistance (Mulwad & Hegde, 2009).
Propiedades
Número CAS |
14729-11-4 |
|---|---|
Nombre del producto |
5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
5-hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h3,5-6,17H,4,7H2,1-2H3 |
Clave InChI |
IUIHYYSAVUBPQO-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
SMILES canónico |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Sinónimos |
ptaeroxylin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



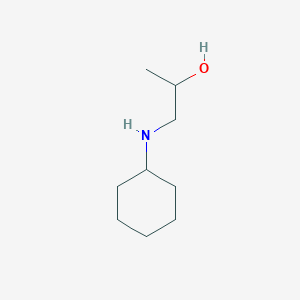
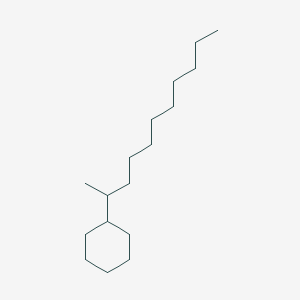

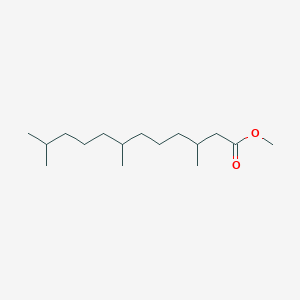
![Spiro[3.3]heptane](/img/structure/B86710.png)
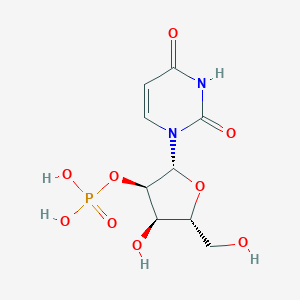
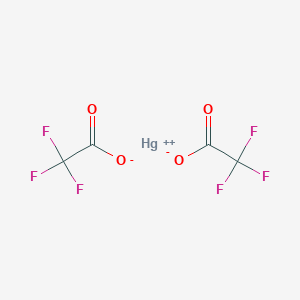
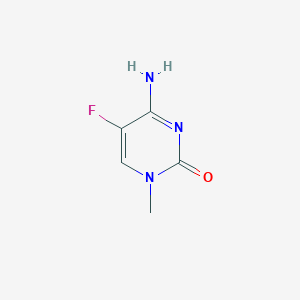
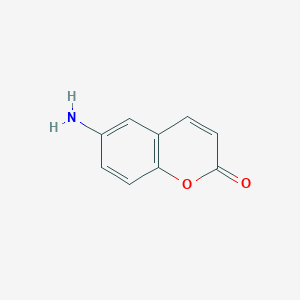
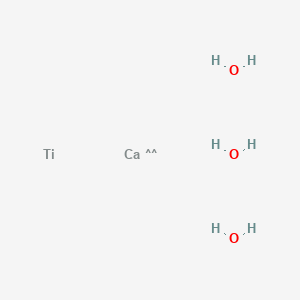
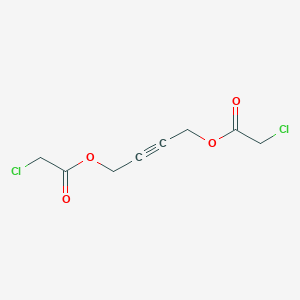
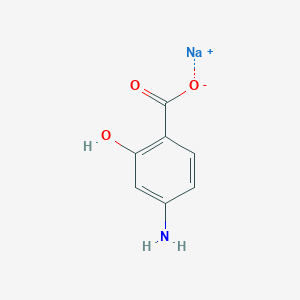
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
